
2-Azido-1,1-diethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azido-1,1-diethoxyethane” is a chemical compound . It has a molecular formula of C4H10N3O2 .
Synthesis Analysis
The Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds with this compound and subsequent cyclization allowed an efficient synthesis of a variety of pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones . Organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline .
Molecular Structure Analysis
The molecular structure of “this compound” is CHNO with an average mass of 131.133 Da and a monoisotopic mass of 131.069473 Da .
Chemical Reactions Analysis
The Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds with this compound and subsequent cyclization allowed an efficient synthesis of a variety of pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of CHNO, an average mass of 131.133 Da, and a monoisotopic mass of 131.069473 Da .
Aplicaciones Científicas De Investigación
- Las azidas orgánicas desempeñan un papel crucial en la síntesis de heterociclos. Por ejemplo:
- Pirroles: Las azidas orgánicas se han utilizado para sintetizar pirroles, que son heterociclos de cinco miembros que contienen un átomo de nitrógeno .
- Pirazoles e Isoxazoles: Al reaccionar 2-azido-1,1-diethoxyethane con precursores apropiados, los investigadores han accedido a heterociclos como pirazoles e isoxazoles .
- Oxazoles, Tiazoles y Oxazinas: Estos compuestos también se pueden preparar utilizando intermedios que contienen azidas .
- Los investigadores han explorado la síntesis de α-azido cetonas. Por ejemplo:
- La condensación de dianiones de 1,3-dicarbonilo con 2-azidociclopentanona conduce a 2-azido-1-hidroxi-1-(2,4-dioxoalquil)ciclopentanos. El tratamiento posterior con PPh₃ produce 1-(1,3-dioxoalquil)amino-2-alquil-(alquilideno)ciclopentanos a través de una reacción en cascada “Staudinger/semi-aza” .
Síntesis de Heterociclos
α-Azido Cetonas
Pirroles Funcionalizados y 6,7-Dihidro-1H-Indol-4(5H)-onas
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is used as a reactant in the preparation of 1,2,3-triazole derivatives . These derivatives are known to interact with various biological targets, depending on their specific structure.
Mode of Action
2-Azido-1,1-diethoxyethane is used in the synthesis of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . This suggests that this compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is known that the compound is involved in the synthesis of 1,2,3-triazole derivatives . These derivatives can affect various biochemical pathways depending on their specific structure and the biological targets they interact with.
Result of Action
As a reactant in the synthesis of 1,2,3-triazole derivatives , it contributes to the formation of these derivatives, which can have various effects depending on their specific structure and the biological targets they interact with.
Análisis Bioquímico
Biochemical Properties
2-Azido-1,1-diethoxyethane is known to interact with various enzymes and proteins in biochemical reactions. It is used in the preparation of 1,2,3-triazole derivatives from (alkynyl)magnesium halides and azides via the formation of (triazolyl)magnesium halide intermediates . The nature of these interactions involves the formation of new bonds and the generation of intermediate compounds.
Cellular Effects
The cellular effects of this compound are not fully understood due to the limited availability of data. It is known that the compound can influence cell function through its interactions with various biomolecules. These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds, leading to the efficient synthesis of a variety of pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones, and pyridines . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that a highly efficient bi-functional catalysis by Bi/BiCeOx for one-pot oxidative dehydrogenation-acetalization route from ethanol to DEE under 150 °C and ambient pressure, affording a selectivity of 98.5% ± 0.5% to DEE at an ethanol conversion of 87.0% ± 1.0% . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to participate in the Staudinger-aza-Wittig reaction of 1,3-dicarbonyl compounds
Propiedades
IUPAC Name |
2-azido-1,1-diethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZYHJYSHNQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=[N+]=[N-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

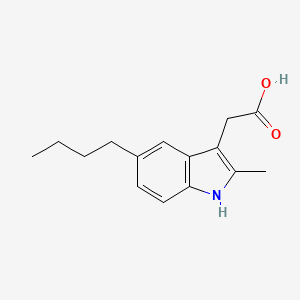
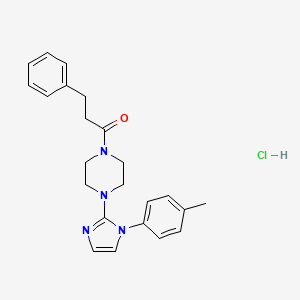
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
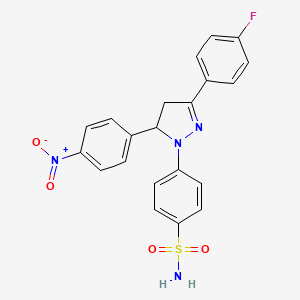

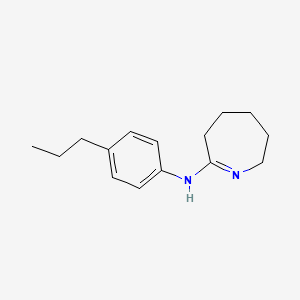
![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
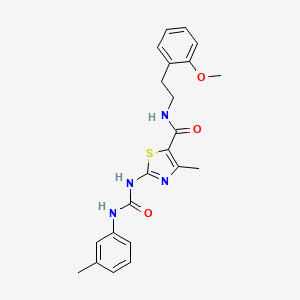


![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)